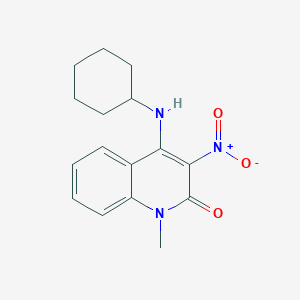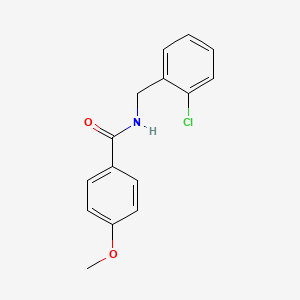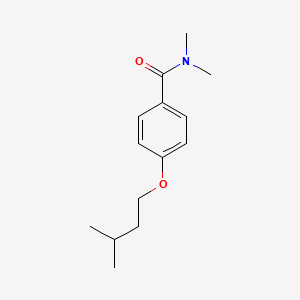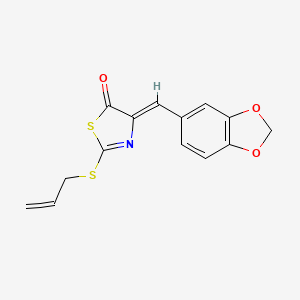![molecular formula C21H25ClN4O2S B4961883 4-chloro-N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-2-phenylethyl}benzenesulfonamide](/img/structure/B4961883.png)
4-chloro-N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-2-phenylethyl}benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-2-phenylethyl}benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as CEP-1347 and has been studied extensively for its ability to inhibit the activation of the c-Jun N-terminal kinase (JNK) pathway.
Mecanismo De Acción
CEP-1347 is a potent inhibitor of the 4-chloro-N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-2-phenylethyl}benzenesulfonamide pathway, which plays a key role in cell death and inflammation. By inhibiting the 4-chloro-N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-2-phenylethyl}benzenesulfonamide pathway, CEP-1347 can protect neurons from degeneration and reduce inflammation in various diseases. In addition, CEP-1347 has been shown to activate the Akt pathway, which promotes cell survival and growth.
Biochemical and Physiological Effects
CEP-1347 has been shown to have a range of biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell death. In animal models, CEP-1347 has been shown to improve motor function, cognitive function, and reduce disease progression in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CEP-1347 is its potency and specificity as a 4-chloro-N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-2-phenylethyl}benzenesulfonamide inhibitor. This makes it a valuable tool for studying the role of the 4-chloro-N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-2-phenylethyl}benzenesulfonamide pathway in various diseases. However, one of the limitations of CEP-1347 is its poor solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on CEP-1347. One direction is to further investigate its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Another direction is to develop more potent and selective 4-chloro-N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-2-phenylethyl}benzenesulfonamide inhibitors based on the structure of CEP-1347. Finally, further research is needed to optimize the synthesis method of CEP-1347 to improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis method of CEP-1347 involves the reaction of 4-chloro-N-(2-hydroxyethyl)benzenesulfonamide with 2-phenethyl-4-(2-cyanoethyl)-1-piperazine in the presence of a base. The resulting compound is then treated with phosphoryl chloride to form CEP-1347. This synthesis method has been optimized to produce high yields of pure CEP-1347, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
CEP-1347 has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis. In Parkinson's disease, CEP-1347 has been shown to protect dopaminergic neurons from degeneration and improve motor function in animal models. In Alzheimer's disease, CEP-1347 has been shown to reduce amyloid-beta-induced neuronal death and improve cognitive function in animal models. In multiple sclerosis, CEP-1347 has been shown to reduce inflammation and demyelination in animal models.
Propiedades
IUPAC Name |
4-chloro-N-[2-[4-(2-cyanoethyl)piperazin-1-yl]-2-phenylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O2S/c22-19-7-9-20(10-8-19)29(27,28)24-17-21(18-5-2-1-3-6-18)26-15-13-25(14-16-26)12-4-11-23/h1-3,5-10,21,24H,4,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDVDIWXMYFFBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC#N)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[2-[4-(2-cyanoethyl)piperazin-1-yl]-2-phenylethyl]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B4961801.png)
![2-(3,4-dimethoxyphenyl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B4961807.png)


![3,5-bis(pentafluorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4961820.png)
![7-{[(3-hydroxypropyl)amino]methyl}-1-(4-methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol hydrochloride](/img/structure/B4961823.png)
![{4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B4961835.png)

![N-methyl-1-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]-N-(3-thienylmethyl)methanamine](/img/structure/B4961862.png)
![2-({4-allyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4961872.png)

![N-ethyl-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea](/img/structure/B4961888.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4961891.png)
